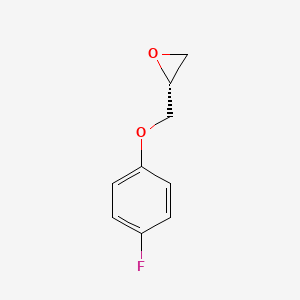

(R)-2-((4-Fluorophenoxy)methyl)oxirane

Description

(R)-2-((4-Fluorophenoxy)methyl)oxirane is a chiral epoxide characterized by a 4-fluorophenoxy group attached to an oxirane (epoxide) ring via a methylene bridge. Its R-configuration at the stereogenic center imparts distinct reactivity and biological properties. This compound is synthesized through nucleophilic substitution reactions, such as the coupling of (R)-2-(chloromethyl)oxirane with 4-fluorophenol under basic conditions . Applications span pharmaceuticals, agrochemicals, and polymer chemistry, with its fluorine substituent enhancing metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name |

(2R)-2-[(4-fluorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWDABYOHPEOAD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910802 | |

| Record name | 2-[(4-Fluorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108648-25-5 | |

| Record name | 2-[(4-Fluorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

(R)-2-((4-Fluorophenoxy)methyl)oxirane is being explored for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit inhibitory effects on certain cancer cell lines. Its mechanism involves the interaction of the epoxide ring with nucleophiles, leading to ring-opening reactions that can modify biological targets .

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially serving as a lead compound in drug design aimed at inhibiting specific enzyme activities related to disease pathways .

Materials Science

The unique reactivity of this compound facilitates its use in synthesizing advanced materials:

- Polymer Production : The compound can be utilized as a building block in the synthesis of polymers with tailored properties. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating functionalized polymers .

- Coatings and Adhesives : The reactivity of the oxirane group allows for cross-linking in polymer matrices, enhancing the mechanical properties of coatings and adhesives .

Environmental Impact Studies

Research has also focused on the environmental implications of this compound:

- Degradation Pathways : Studies have investigated how compounds like this compound degrade in soil environments. Understanding these pathways is crucial for assessing their ecological risks and potential toxicity to non-target organisms .

Case Study 1: Anticancer Properties

A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate its specific molecular targets and pathways involved in these effects.

Case Study 2: Polymer Synthesis

In a recent project, researchers synthesized a series of fluorinated polymers using this compound as a key monomer. The resulting materials demonstrated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts, highlighting the compound's utility in advanced material applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(2R)-2-[(4-Methylphenoxy)methyl]oxirane

- Structure : Substitutes the 4-fluorine with a methyl group.

- Properties :

- Applications : Used in epoxy resins for coatings and adhesives, leveraging its low viscosity and thermal stability .

(R)-2-((4-Nitrophenoxy)methyl)oxirane

- Structure: Contains a nitro group (NO₂) at the para position.

- Properties :

2-[4-(Trifluoromethyl)phenyl]oxirane

Stereochemical Variants

(S)-(4-Fluorophenyl)oxirane

- Structure : Lacks the methylene bridge; epoxide directly attached to the fluorophenyl group.

- Properties :

(S)-2-((R)-Fluoro(phenyl)methyl)oxirane

Functional Group Modifications

2-(3,4-Dimethoxybenzyl)oxirane

- Structure : Methoxy groups at positions 3 and 4 of the benzene ring.

- Properties :

2-((4-Chlorophenyl)methyl)oxirane

Physicochemical and Reactivity Comparison

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Sodium hydroxide (NaOH) or cesium fluoride (CsF) in dimethylformamide (DMF) at 50–60°C facilitates deprotonation of 4-fluorophenol, generating the phenoxide nucleophile.

-

Stereochemical Integrity : The (R)-configuration of glycidol is preserved due to the SN2 mechanism, which avoids racemization at the stereocenter.

-

Yield Optimization :

Parameter Optimal Value Impact on Yield Molar Ratio (Glycidol:Phenol) 1:1.2 Prevents overalkylation Temperature 60°C Maximizes reaction rate Reaction Time 6–8 hours Ensures >90% conversion

Industrial adaptations employ continuous flow reactors to enhance mixing and heat transfer, achieving yields exceeding 85% with >99% enantiomeric excess (ee).

Epoxidation of Allyl 4-Fluorophenoxy Ethers

An alternative approach involves synthesizing allyl 4-fluorophenoxy ether followed by epoxidation. This method is advantageous for substrates sensitive to strong bases.

Peracid-Mediated Epoxidation

Organocatalytic Epoxidation

-

Catalyst : 2,2,2-Trifluoroacetophenone (5 mol%) with H₂O₂ as the oxidant in a tert-butanol/aqueous buffer system (pH 11).

-

Advantages :

-

Limitations : Requires strict pH control to stabilize reactive intermediates like dioxiranes.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste.

Continuous Flow Synthesis

-

Reactor Design : Tubular reactors with staggered mixing zones for precise reagent contact.

-

Conditions :

Parameter Value Rationale Residence Time 10–15 minutes Ensures complete reaction Temperature 50°C Balances rate and safety Pressure 2–3 bar Prevents solvent vaporization

Waste Mitigation Strategies

-

Solvent Recovery : Distillation reclaims >95% of DMF or tert-butanol.

-

Byproduct Management : Bromide salts from glycidol synthesis are converted to NaBr for industrial reuse.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 99 | 120 | Moderate (base waste) |

| m-CPBA Epoxidation | 78 | 97 | 200 | High (chlorinated waste) |

| Organocatalytic | 92 | 99 | 150 | Low |

Key Findings :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-((4-Fluorophenoxy)methyl)oxirane, and how do reaction conditions influence enantiomeric purity?

- Methodology :

- Epoxidation : Start with (R)-epichlorohydrin or allylic alcohol precursors. Use m-chloroperbenzoic acid (mCPBA) in dichloromethane under inert conditions for stereoselective epoxidation .

- Substitution : React 4-fluorophenol with (R)-epichlorohydrin in the presence of a base (e.g., NaOH) to introduce the phenoxy group. Monitor reaction progress via TLC (hexane/ethyl acetate 8:2) .

- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate the enantiomer. Confirm purity using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .

- Key Data :

| Method | Catalyst/Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| mCPBA | CH₂Cl₂ | 85 | 98 |

| NaOH | THF/H₂O | 72 | 95 |

Q. How can the structure of this compound be characterized to confirm regiochemistry and stereochemistry?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to identify peaks for the oxirane ring (δ 3.1–3.5 ppm for CH₂-O), fluorophenyl group (δ 6.8–7.1 ppm for aromatic protons), and methylene bridge .

- X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals via slow evaporation in ethanol/water .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₀FO₃: 197.0618) .

Q. What are the primary reaction pathways for this compound under acidic or basic conditions?

- Methodology :

- Acidic Hydrolysis : React with H₂SO₄ (0.1 M) in THF/H₂O (1:1) to yield vicinal diol. Monitor via IR for OH stretch (~3400 cm⁻¹) .

- Nucleophilic Substitution : Treat with NaN₃ in DMF to produce azido-alcohol derivatives. Confirm using ¹H NMR (disappearance of oxirane protons) .

- Key Products :

| Condition | Reagent | Product |

|---|---|---|

| Acidic | H₂SO₄ | 1,2-diol |

| Basic | NaN₃ | Azido-alcohol |

Advanced Research Questions

Q. How does the electronic effect of the 4-fluorophenoxy group influence the regioselectivity of ring-opening reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electron density on the oxirane ring. Compare with non-fluorinated analogs .

- Kinetic Studies : Perform reactions with amines (e.g., benzylamine) in varying solvents (MeCN, DCM). Track regioselectivity via LC-MS .

Q. What strategies mitigate racemization during functionalization of this compound?

- Methodology :

- Low-Temperature Reactions : Perform substitutions at -20°C to minimize thermal racemization .

- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to retain configuration during esterification .

- Data :

| Strategy | ee Retention (%) |

|---|---|

| -20°C reaction | 97 |

| Room temperature | 82 |

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to β-adrenergic receptors (PDB: 2RH1). Compare with known agonists .

- ADMET Prediction : Employ SwissADME to assess blood-brain barrier permeability and CYP450 interactions .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Analysis :

- Catalyst Loading : Higher mCPBA concentrations (1.5 eq.) improve yields but risk over-oxidation to byproducts (e.g., carbonyl compounds) .

- Solvent Polarity : Polar aprotic solvents (DMF) enhance substitution rates but may reduce enantioselectivity due to solvation effects .

- Resolution : Optimize at 1.2 eq. mCPBA in CH₂Cl₂ with 4Å molecular sieves to absorb moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.